molecular formula C18H17F3 B12533426 1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene CAS No. 821799-45-5

1,1'-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene

Katalognummer: B12533426
CAS-Nummer: 821799-45-5
Molekulargewicht: 290.3 g/mol
InChI-Schlüssel: KUKNZWRFISQIFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene is a complex organic compound characterized by the presence of trifluoromethyl groups and a pent-2-ene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene typically involves the reaction of benzene derivatives with trifluoromethylated alkenes. One common method includes the use of hexafluoropropene as a starting material, which undergoes a series of reactions including halogenation and coupling reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated ketones, carboxylic acids, and various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-[3-(Trifluoromethyl)pent-2-ene-1,5-diyl]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of multiple trifluoromethyl groups and the pent-2-ene backbone contribute to its high stability, reactivity, and potential for diverse applications .

Eigenschaften

CAS-Nummer

821799-45-5

Molekularformel

C18H17F3

Molekulargewicht

290.3 g/mol

IUPAC-Name

[5-phenyl-3-(trifluoromethyl)pent-2-enyl]benzene

InChI

InChI=1S/C18H17F3/c19-18(20,21)17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10,13H,11-12,14H2

InChI-Schlüssel

KUKNZWRFISQIFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCC(=CCC2=CC=CC=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.